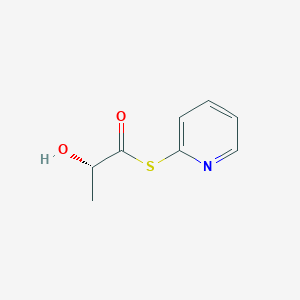
S-pyridin-2-yl (2S)-2-hydroxypropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-pyridin-2-yl (2S)-2-hydroxypropanethioate: is an organic compound that features a pyridine ring attached to a thioester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl (2S)-2-hydroxypropanethioate typically involves the reaction of pyridine-2-thiol with (2S)-2-hydroxypropanoic acid under mild conditions. The reaction is often catalyzed by a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions: S-pyridin-2-yl (2S)-2-hydroxypropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The thioester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: S-pyridin-2-yl (2S)-2-hydroxypropanethioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of thioesters in biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism by which S-pyridin-2-yl (2S)-2-hydroxypropanethioate exerts its effects involves the interaction of its thioester group with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .
Comparación Con Compuestos Similares
- S-(pyridin-2-yl) 4-nitrobenzoate
- S-(pyridin-2-yl) 4-methylbenzoate
- S-(pyridin-2-yl) 4-methoxybenzoate
Uniqueness: S-pyridin-2-yl (2S)-2-hydroxypropanethioate is unique due to the presence of both a thioester group and a hydroxyl group in its structure. This combination allows for a diverse range of chemical reactions and applications. The compound’s stereochemistry (2S) also adds to its uniqueness, as it can exhibit different reactivity and interactions compared to its (2R) counterpart .
Propiedades
Número CAS |
597542-44-4 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
S-pyridin-2-yl (2S)-2-hydroxypropanethioate |
InChI |
InChI=1S/C8H9NO2S/c1-6(10)8(11)12-7-4-2-3-5-9-7/h2-6,10H,1H3/t6-/m0/s1 |
Clave InChI |
XQFYWVDBCLVCLO-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)SC1=CC=CC=N1)O |
SMILES canónico |
CC(C(=O)SC1=CC=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


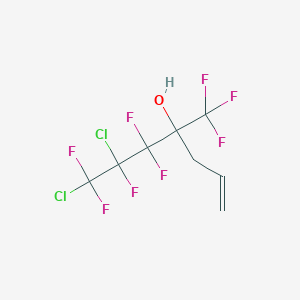


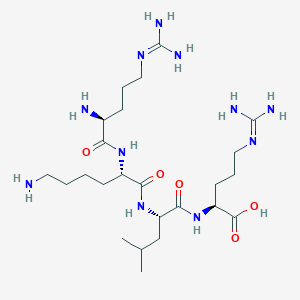

![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
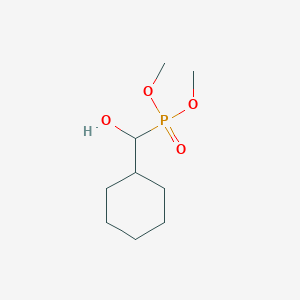
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)
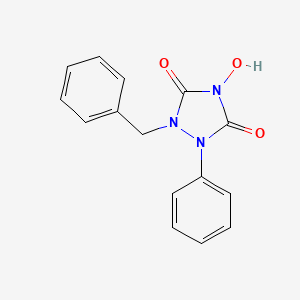
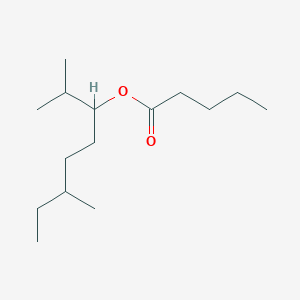
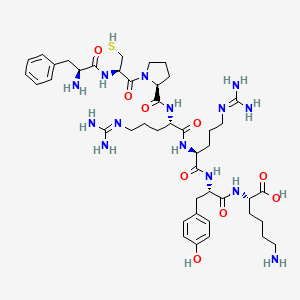

![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
